molecular formula C18H30N3O3+ B11207158 N,N-diethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpropan-1-aminium

N,N-diethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpropan-1-aminium

Cat. No.: B11207158
M. Wt: 336.4 g/mol
InChI Key: HPXHHMJSRRRSES-UHFFFAOYSA-O
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Description

N,N-diethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpropan-1-aminium is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The unique structure of this compound, which includes a quinoline core, makes it a valuable target for synthetic chemists and pharmacologists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpropan-1-aminium typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, followed by functionalization to introduce the desired substituents.

    Formation of Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Functionalization: After forming the quinoline core, the next step involves introducing the hydroxy, oxo, and amino groups. This can be achieved through selective oxidation, reduction, and substitution reactions using reagents such as potassium permanganate, sodium borohydride, and acyl chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpropan-1-aminium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further explored for their biological activities.

Scientific Research Applications

N,N-diethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpropan-1-aminium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N,N-diethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpropan-1-aminium involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit diverse biological activities.

    Coumarin Derivatives: Known for their anticoagulant properties and used in medicinal chemistry.

    Imidazole Derivatives: Studied for their antimicrobial and antifungal activities.

Uniqueness

N,N-diethyl-3-{[(4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}-N-methylpropan-1-aminium is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C18H30N3O3+

Molecular Weight

336.4 g/mol

IUPAC Name

diethyl-[3-[(4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonyl)amino]propyl]-methylazanium

InChI

InChI=1S/C18H29N3O3/c1-4-21(3,5-2)12-8-11-19-17(23)15-16(22)13-9-6-7-10-14(13)20-18(15)24/h4-12H2,1-3H3,(H2-,19,20,22,23,24)/p+1

InChI Key

HPXHHMJSRRRSES-UHFFFAOYSA-O

Canonical SMILES

CC[N+](C)(CC)CCCNC(=O)C1=C(C2=C(CCCC2)NC1=O)O

Origin of Product

United States

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